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Compound of Interest

Compound Name: 3-Nitrobenzophenone

Cat. No.: B1329437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-
nitrobenzophenone from benzophenone via electrophilic aromatic substitution. The document

details the underlying chemical principles, experimental protocols, and quantitative data to

facilitate the successful and efficient production of this valuable chemical intermediate.

Introduction
Benzophenone, a diaryl ketone, serves as a versatile starting material in organic synthesis. Its

nitration is a classic example of an electrophilic aromatic substitution reaction, where the

introduction of a nitro group (-NO₂) onto one of its phenyl rings yields nitrobenzophenone

isomers. The carbonyl group of benzophenone acts as a deactivating and meta-directing

group, leading to the preferential formation of the 3-nitro isomer. 3-Nitrobenzophenone is a

key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide

focuses on the practical aspects of its synthesis, providing detailed methodologies and data for

laboratory and process development applications.

Reaction Mechanism and Regioselectivity
The synthesis of 3-nitrobenzophenone from benzophenone proceeds through an electrophilic

aromatic substitution (EAS) mechanism. The key steps are:
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Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid

to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by

protonating the nitric acid, which then loses a water molecule to form the nitronium ion.

Electrophilic Attack: The electron-rich π system of the benzophenone aromatic ring attacks

the nitronium ion. The carbonyl group (-C=O) in benzophenone is an electron-withdrawing

group, which deactivates the aromatic rings towards electrophilic attack and directs the

incoming electrophile to the meta-position. This is because the resonance structures of the

carbocation intermediate show that the positive charge is destabilized at the ortho and para

positions, making the meta-position the most favorable site for attack.

Rearomatization: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton

from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and

yielding 3-nitrobenzophenone.

Due to the meta-directing effect of the carbonyl group, the mononitration of benzophenone

primarily yields 3-nitrobenzophenone. However, small amounts of ortho- and para-isomers

may also be formed as byproducts.

Experimental Protocols
The following protocols are compiled from established methodologies for the nitration of

aromatic compounds and are specifically adapted for the synthesis of 3-nitrobenzophenone.

Materials and Reagents
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Reagent/Material Grade Supplier

Benzophenone Reagent Grade Standard Chemical Supplier

Concentrated Nitric Acid (70%) ACS Grade Standard Chemical Supplier

Concentrated Sulfuric Acid

(98%)
ACS Grade Standard Chemical Supplier

Dichloromethane ACS Grade Standard Chemical Supplier

Sodium Bicarbonate Reagent Grade Standard Chemical Supplier

Anhydrous Sodium Sulfate Reagent Grade Standard Chemical Supplier

Ethanol Reagent Grade Standard Chemical Supplier

Deionized Water - -

Ice - -

Synthesis Procedure
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a thermometer, place 18.2 g (0.1 mol) of benzophenone.

Dissolution: Add 50 mL of concentrated sulfuric acid to the flask and stir the mixture until the

benzophenone is completely dissolved. Cool the mixture to 0-5 °C in an ice-water bath.

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture

by slowly adding 8.0 mL (0.18 mol) of concentrated nitric acid to 12.0 mL of concentrated

sulfuric acid, while cooling the beaker in an ice bath.

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred

benzophenone solution over a period of 30-45 minutes. Maintain the reaction temperature

between 0-10 °C throughout the addition.

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-

10 °C for an additional 1 hour.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with

vigorous stirring. A pale yellow solid will precipitate.

Isolation of Crude Product: Allow the ice to melt completely, then collect the precipitated solid

by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the

washings are neutral to litmus paper.

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a

vacuum oven at a low temperature (e.g., 40-50 °C).

Purification
The crude 3-nitrobenzophenone can be purified by recrystallization.

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can

be added, and the mixture heated briefly before hot filtration to remove the charcoal.

Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in

an ice bath to complete the crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold ethanol, and dry them thoroughly.

Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of 3-
nitrobenzophenone.
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Parameter Value

Molar Mass of Benzophenone 182.22 g/mol

Molar Mass of 3-Nitrobenzophenone 227.21 g/mol

Typical Yield of Crude Product 85-95%

Typical Yield of Purified Product 70-85%

Melting Point of 3-Nitrobenzophenone 94-96 °C

Characterization Data
The synthesized 3-nitrobenzophenone can be characterized using various spectroscopic

techniques.

Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.55-7.65 (m, 2H, Ar-H), 7.68-7.78 (m,

1H, Ar-H), 7.80-7.90 (m, 2H, Ar-H), 8.15 (d, 1H,

Ar-H), 8.45 (d, 1H, Ar-H), 8.60 (s, 1H, Ar-H).

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): 124.5, 127.8, 128.9, 130.2, 131.5,

133.8, 134.5, 137.2, 148.3, 194.5 (C=O).

IR (KBr)

ν (cm⁻¹): 3100 (Ar C-H), 1670 (C=O), 1530

(asymmetric NO₂ stretch), 1350 (symmetric NO₂

stretch).

Mass Spectrometry (EI) m/z (%): 227 (M⁺, 100), 151, 105, 77.

Visualizations
Reaction Pathway
Caption: Electrophilic nitration of benzophenone to 3-nitrobenzophenone.

Experimental Workflow
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Reaction

Workup & Isolation

Purification

Dissolve Benzophenone
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(HNO₃/H₂SO₄) at 0-10 °C

Stir for 1 hour

Pour onto Ice

Vacuum Filtration

Wash with Water

Dry Crude Product

Recrystallize from Ethanol
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Dry Purified Product
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Caption: Workflow for the synthesis and purification of 3-nitrobenzophenone.
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Safety Considerations
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.

Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal

protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway

reactions and the formation of dinitrated byproducts.

When quenching the reaction mixture, add it slowly to ice to dissipate the heat generated

from the dilution of the strong acids. Never add water to the concentrated acid mixture.

Conclusion
The synthesis of 3-nitrobenzophenone from benzophenone is a robust and well-established

procedure in organic chemistry. By following the detailed protocols outlined in this guide,

researchers and chemists can reliably produce this important intermediate with good yield and

purity. Careful control of reaction conditions, particularly temperature, is paramount for

achieving the desired regioselectivity and minimizing the formation of byproducts. The

characterization data provided serves as a benchmark for verifying the identity and purity of the

final product.

To cite this document: BenchChem. [Synthesis of 3-Nitrobenzophenone from
Benzophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1329437#3-nitrobenzophenone-synthesis-from-
benzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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